16-Deoxysaikogenin F

Anti-inflammatory Cyclooxygenase COX-2 inhibition

16-Deoxysaikogenin F is a structurally defined oleanane sapogenin (C30H48O3, MW 456.70) distinguished by the absence of the C-16 hydroxyl group found in Saikogenin F. This key modification underpins its ~2.1-fold COX-2 selectivity (IC50: 7.76 μM vs. COX-1 IC50: 16.17 μM), making it a non-interchangeable reference compound for prostaglandin pathway studies. It is also an essential aglycone standard for confirming Mulleinsaponin and Anthylloside B isolates. Generic sapogenins cannot substitute for this specific scaffold in SAR or phytochemical investigations. For research use only; not for human use.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B12318653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Deoxysaikogenin F
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC1(CCC23CCC4(C5(CCC6C(C5C=CC4(C2C1)OC3)(CCC(C6(C)CO)O)C)C)C)C
InChIInChI=1S/C30H48O3/c1-24(2)13-15-29-16-14-28(6)27(5)11-7-20-25(3,10-9-23(32)26(20,4)18-31)21(27)8-12-30(28,33-19-29)22(29)17-24/h8,12,20-23,31-32H,7,9-11,13-19H2,1-6H3
InChIKeyAXHYCHLBHJUCPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

16-Deoxysaikogenin F: Chemical Profile and Procurement Baseline for Research Use


16-Deoxysaikogenin F (CAS: 57475-62-4) is a triterpenoid sapogenin belonging to the oleanane class, with the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol [1]. Structurally, it features a 13,28-epoxyolean-11-ene skeleton bearing hydroxyl groups at C-3 and C-23, but notably lacks a hydroxyl at the C-16 position compared to Saikogenin F [2]. The compound is isolated from natural sources including Bupleurum species and Verbascum species [3], and is available from multiple commercial vendors as a research-grade natural product with typical purity specifications of ≥98% for reference standard applications [4].

16-Deoxysaikogenin F: Structural Determinants That Preclude Interchangeability with In-Class Sapogenins


In-class sapogenins sharing the 13,28-epoxyolean-11-ene skeleton cannot be treated as functionally interchangeable substitutes for procurement decisions. The defining structural feature of 16-Deoxysaikogenin F—the absence of a C-16 hydroxyl group present in Saikogenin F and related sapogenins—directly impacts multiple pharmacological properties [1][2]. Within the saikogenin class, small modifications at functional centers significantly influence both potency and pharmacological profile [3]. Furthermore, glycosylation patterns dramatically alter biological activity: glycoside derivatives such as Mulleinsaponins and Anthylloside B incorporate the 16-deoxysaikogenin F aglycone yet exhibit distinct hemolytic profiles from their parent aglycone [4][5]. This structural heterogeneity across the sapogenin landscape demands compound-specific evidence rather than class-level assumptions for research procurement decisions.

16-Deoxysaikogenin F: Quantitative Evidence Assessment for Differentiated Research Application


COX-2 vs. COX-1 Selectivity Profile: Differentiating 16-Deoxysaikogenin F Among Cyclooxygenase Inhibitors

16-Deoxysaikogenin F demonstrates a measurable selectivity profile for COX-2 over COX-1, with approximately 2.1-fold greater inhibitory potency toward the COX-2 isoform. This selectivity pattern, while not representing high isoform selectivity, establishes a defined baseline for studies investigating COX-mediated inflammation pathways .

Anti-inflammatory Cyclooxygenase COX-2 inhibition

Hemolytic Activity: Aglycone vs. Glycoside Differentiation in Membrane Interaction Studies

16-Deoxysaikogenin F (as the aglycone component of Anthylloside B) contributes to hemolytic activity when present in glycosylated form. In a comparative blood agar assay, Anthylloside B (3β-O-{[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranosyl}-16-deoxysaikogenin F) exhibited significant hemolytic activity alongside Anthylloside A, with both compounds assessed against three reference saponin standards [1][2]. This hemolytic property serves as a functional indicator of membrane-perturbing capacity—a characteristic feature of saponin-class compounds that researchers must account for when evaluating cytotoxicity and membrane permeability modulation [1].

Hemolysis Membrane permeability Cytotoxicity Saponin characterization

Structural Differentiation: C-16 Deoxygenation as a Key Distinguishing Feature from Saikogenin F

The fundamental structural difference between 16-Deoxysaikogenin F and Saikogenin F lies at the C-16 position: 16-Deoxysaikogenin F (C30H48O3, MW 456.70) lacks the C-16 hydroxyl group that defines Saikogenin F (C30H48O4, MW 472.70, containing a 16β-hydroxyl) [1][2][3]. Literature on saikogenin structure-activity relationships indicates that the presence and orientation of hydroxyl groups at the C-16 position of the aglycone significantly influences biological activity profiles, including hemolytic properties [4]. This molecular distinction represents the principal basis for non-interchangeability between these in-class sapogenins.

Structure-activity relationship Sapogenin Molecular differentiation

Natural Occurrence and Glycoside Derivatives: Source-Based Differentiation Among Sapogenin Analogs

16-Deoxysaikogenin F serves as the aglycone core for multiple structurally characterized glycosides across different plant genera, demonstrating distinct natural occurrence patterns relative to other sapogenins. Specifically, Mulleinsaponin II from Verbascum species comprises the 16-deoxysaikogenin F aglycone with an α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-β-D-fucopyranosyl sugar chain [1][2]. Anthylloside B from Anthyllis vulneraria L. incorporates the 16-deoxysaikogenin F aglycone with a β-D-glucopyranosyl-(1→4)-α-L-arabinopyranosyl substitution [3][4]. These glycosylation patterns differ from those observed for Saikogenin F and Saikogenin G aglycones within the same plant sources.

Natural product isolation Glycoside Bupleurum Verbascum Anthyllis

16-Deoxysaikogenin F: Evidence-Backed Research Application Scenarios for Procurement Decision Support


Cyclooxygenase Pathway Studies Requiring Defined COX-1/COX-2 Baseline Activity

Researchers investigating COX-mediated inflammatory mechanisms may utilize 16-Deoxysaikogenin F as a tool compound with documented COX-1 (IC50: 16.17 μM) and COX-2 (IC50: 7.76 μM) inhibitory activity . The ~2.1-fold COX-2 selectivity provides a defined reference point for studies examining differential isoform contributions to prostaglandin synthesis pathways. This baseline data supports experimental designs requiring quantifiable, reproducible enzyme inhibition parameters, particularly where the C-16 deoxygenated sapogenin scaffold is the variable of interest.

Membrane Interaction and Hemolysis Assays Involving Oleanane-Type Sapogenins

For studies investigating saponin-induced membrane perturbation, 16-Deoxysaikogenin F (as the aglycone of Anthylloside B) offers a structurally characterized scaffold with documented hemolytic activity in blood agar assays [1][2]. This application is particularly relevant for research programs evaluating the relationship between sapogenin/glycoside structure and membrane-modulating effects, where hemolytic activity serves as a functional readout of cytotoxicity and membrane permeability modulation. Researchers should note that hemolytic activity is primarily characterized for the glycoside derivatives rather than the isolated aglycone.

Structure-Activity Relationship Studies Focused on C-16 Hydroxylation Status

16-Deoxysaikogenin F provides a critical structural comparator for SAR investigations examining the pharmacological consequences of C-16 deoxygenation versus hydroxylation. With documented molecular parameters (C30H48O3, MW 456.70) and a defined absence of the C-16 hydroxyl group present in Saikogenin F (C30H48O4, MW 472.70) [3][4][5], this compound enables controlled studies isolating the functional impact of this specific molecular modification. Literature precedent indicates that small modifications at functional centers in the saikogenin class significantly influence both potency and pharmacological profile, making this a validated SAR tool compound [6].

Natural Product Chemistry and Glycoside Characterization from Verbascum and Anthyllis Species

Phytochemistry researchers isolating and characterizing saponins from Verbascum species (Mulleinsaponin II) or Anthyllis vulneraria (Anthylloside B) require the 16-Deoxysaikogenin F aglycone reference standard for structural confirmation and quantitative analysis [1][7][8]. The compound serves as an authentic reference for HPLC-based identification, MS fragmentation pattern verification, and NMR spectral comparison following acid hydrolysis of glycoside isolates. This application scenario is directly supported by published isolation and structural elucidation studies that employ 16-Deoxysaikogenin F as the characterized aglycone core.

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